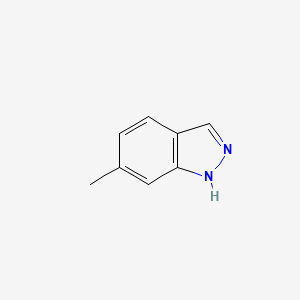

6-Methyl-1H-indazole

Description

The exact mass of the compound 6-Methyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPHXCOTBASBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505278 |

Source

|

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-24-8 |

Source

|

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to the Core Properties of 6-Methyl-1H-indazole

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold stands out as a "privileged structure"—a molecular framework that is recurrently identified as a binder to diverse biological targets.[1][2] Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in multiple tautomeric forms, with the 1H-tautomer being the most energetically stable.[3][4] The strategic functionalization of this core has led to the development of numerous clinically significant agents, including the anti-cancer drug Pazopanib and the anti-inflammatory agent Benzydamine.[1][5]

This guide focuses on a key derivative, 6-Methyl-1H-indazole (CAS No. 698-24-8). The introduction of a methyl group at the 6-position of the indazole ring subtly yet significantly alters the molecule's electronic properties, lipophilicity, and metabolic profile.[6] These modifications influence its reactivity and biological activity, making 6-Methyl-1H-indazole a valuable and versatile building block for the synthesis of complex molecules in drug discovery and organic synthesis.[6] This document serves as a comprehensive technical resource, elucidating the fundamental physicochemical properties, synthesis, reactivity, and applications of this important intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters dictate its behavior in various solvents and reaction conditions, and its spectroscopic fingerprint provides a definitive structural identity.

Core Identifiers and Properties

The fundamental properties of 6-Methyl-1H-indazole are summarized below. These values are critical for experimental design, from calculating molar equivalents to predicting behavior in analytical systems.

| Property | Value | Source(s) |

| CAS Number | 698-24-8 | [6][7] |

| Molecular Formula | C₈H₈N₂ | [6][8] |

| Molecular Weight | 132.16 g/mol | [6][7] |

| Appearance | Light brown to brown solid | [7] |

| Melting Point | 177-178 °C | [7][8] |

| Boiling Point | 285.1 ± 9.0 °C (Predicted) | [7][8] |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.47 ± 0.40 (Predicted) | [7] |

| XLogP3 | 2.28 | [8] |

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis is indispensable for verifying the identity and purity of 6-Methyl-1H-indazole. Each technique provides a unique piece of the structural puzzle.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR : The spectrum will exhibit characteristic signals for the aromatic protons on the bicyclic ring system and a distinct singlet for the methyl group's protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 6-methyl substitution pattern. The N-H proton of the pyrazole ring typically appears as a broad singlet.[11][12]

-

¹³C NMR : The spectrum will show eight distinct carbon signals, corresponding to the six carbons of the benzene ring, the two carbons of the pyrazole ring, and the methyl group carbon. The chemical shifts confirm the hybridisation and electronic environment of each carbon atom.[11][12]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For 6-Methyl-1H-indazole, key absorption bands include:

-

Mass Spectrometry (MS) : This technique provides the exact molecular weight of the compound, confirming its elemental composition. The mass spectrum of 6-Methyl-1H-indazole will show a molecular ion peak (M+) corresponding to its molecular weight (132.16 g/mol ).[6]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 6-Methyl-1H-indazole are central to its utility as a chemical intermediate.

Established Synthetic Pathways

The construction of the indazole ring system can be achieved through several established methods. A common and effective approach for synthesizing substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For 6-Methyl-1H-indazole, a typical precursor is 4-methyl-2-aminotoluene (o-toluidine derivative).[3]

The causality behind this choice is the strategic placement of the amino and methyl groups, which facilitates the ring-closing reaction. The diazotization step converts the amino group into a reactive diazonium salt, which then undergoes cyclization.

Experimental Protocol: Jacobson Indazole Synthesis (Conceptual)

-

Diazotization : 4-Methyl-2-aminobenzaldehyde is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt in situ. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Cyclization : The reaction mixture is then treated with a reducing agent, such as sodium sulfite or tin(II) chloride. This step facilitates the reductive cyclization, where the diazonium group reacts with a nearby C-H bond (often from the aldehyde in this variation), leading to the formation of the pyrazole ring fused to the benzene ring.

-

Work-up and Purification : The reaction is quenched, and the pH is adjusted to isolate the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel to yield pure 6-Methyl-1H-indazole.

Below is a conceptual workflow for a common indazole synthesis approach.

Caption: Conceptual workflow for the synthesis of 6-Methyl-1H-indazole.

Key Chemical Reactions

The reactivity of 6-Methyl-1H-indazole is governed by the interplay between the electron-rich benzene ring and the pyrazole moiety.

-

Electrophilic Aromatic Substitution : The benzene portion of the indazole ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing methyl group is an ortho-, para-director, influencing the position of incoming electrophiles.[6]

-

N-Functionalization : The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated, acylated, or arylated. This is a crucial reaction for modifying the properties of the indazole core and is a common step in the synthesis of drug candidates.[14] The choice between N1 and N2 functionalization can often be controlled by the reaction conditions (base, solvent).

-

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods frequently utilize 6-Methyl-1H-indazole in cross-coupling reactions. For instance, after converting it to a halo- or boronic acid-derivative, it can participate in Suzuki, Heck, or Buchwald-Hartwig reactions to form C-C or C-N bonds, enabling the construction of highly complex molecular architectures.[6]

Caption: Key reaction pathways of 6-Methyl-1H-indazole.

Applications in Drug Discovery and Materials Science

The 6-methyl-indazole moiety is a key pharmacophore in many biologically active compounds. Its structural features allow it to form crucial interactions, such as hydrogen bonds and π-stacking, with protein targets.

-

Oncology : Derivatives of 6-Methyl-1H-indazole have been investigated as potent anti-cancer agents.[6] The scaffold serves as a core for designing inhibitors of various protein kinases, which are enzymes often dysregulated in cancer cells.

-

Neuroscience : Certain 6-Methyl-1H-indazole derivatives have shown potential as neuroprotective agents, suggesting applications in treating neurodegenerative diseases.[6]

-

Antimicrobial Agents : Research has demonstrated that compounds incorporating the 6-methyl-indazole structure exhibit activity against various bacterial strains, highlighting its potential as a template for new antibiotics.[1][6]

-

Materials Science : The rigid, planar structure of the indazole ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or molecular motors.[14][15]

Safety and Handling

As with any chemical reagent, proper handling of 6-Methyl-1H-indazole is essential for laboratory safety.

-

Hazard Identification : It may cause skin, eye, and respiratory irritation.[8][16] It is harmful if swallowed.[17]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][18] Avoid contact with skin and eyes.[19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][18] It should be stored away from incompatible materials like strong oxidizing agents.[18]

Conclusion

6-Methyl-1H-indazole is more than just a chemical intermediate; it is a strategic building block that offers a unique combination of structural rigidity, synthetic versatility, and biological relevance. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the core technical knowledge required to effectively and safely utilize 6-Methyl-1H-indazole in the pursuit of scientific innovation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 7. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1H-indazole

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a renowned "privileged scaffold" in medicinal chemistry, a distinction earned due to its presence in a multitude of pharmacologically active compounds and approved drugs.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to mimic the indole nucleus, engaging with a wide array of biological targets. This versatility has led to the development of indazole-containing drugs for treating cancer, inflammation, and viral diseases.[3][4]

Within this important class of heterocycles, 6-Methyl-1H-indazole serves as a crucial building block and a key intermediate in the synthesis of more complex molecules. Its derivatives have been investigated for a range of therapeutic applications, including potential anticancer and neuroprotective activities.[5] This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 6-Methyl-1H-indazole, focusing on a robust and scalable chemical strategy.

Synthetic Strategy and Pathway Analysis

A common query pertains to the synthesis of 6-Methyl-1H-indazole starting from o-toluidine. However, a direct, single-stage conversion is not chemically feasible. Classical indazole syntheses, such as the Jacobson reaction, involve the diazotization of an o-alkylaniline followed by an intramolecular cyclization where the newly formed diazonium group attacks the ortho-alkyl group.[4][6]

As illustrated below, applying this logic to o-toluidine (2-methylaniline) results in the formation of the parent, unsubstituted 1H-indazole, as the cyclization occurs onto the existing methyl group.

Therefore, a more strategic approach is required to achieve the desired 6-methyl substitution pattern. The most chemically sound and widely practiced route involves the cyclization of a precursor where the methyl and reactive nitrogen functionalities are correctly positioned on the aromatic ring. The ideal and most common starting material for the final cyclization step is 4-methyl-2-nitroaniline .

This guide will focus on the pivotal final stage of the synthesis: the efficient conversion of 4-methyl-2-nitroaniline to 6-Methyl-1H-indazole via a reductive cyclization pathway. This intermediate is commercially available or can be synthesized from p-toluidine.[7][8]

The overall workflow is summarized as follows:

Part 1: The Core Synthesis via Reductive Cyclization

Principle and Rationale

The conversion of an ortho-substituted nitroaniline into a fused nitrogen heterocycle is a powerful and reliable transformation in organic synthesis.[9][10] The synthesis of 6-Methyl-1H-indazole from 4-methyl-2-nitroaniline proceeds via a tandem reaction sequence initiated by the diazotization of the primary amino group. The resulting diazonium salt is a highly reactive intermediate. Subsequent reduction of the ortho-nitro group generates a second nucleophilic site (a hydroxylamine or amino group), which immediately attacks the diazonium group intramolecularly to form the stable five-membered pyrazole ring.

Reaction Mechanism

The mechanism involves two key transformations: diazotization and reductive cyclization.

-

Diazotization: The primary amine of 4-methyl-2-nitroaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt.

-

Reduction: A reducing agent, such as tin(II) chloride (SnCl₂), reduces the ortho-nitro group. This reduction can proceed through nitroso and hydroxylamine intermediates.

-

Cyclization: The reduced nitrogen species (e.g., the hydroxylamine) acts as an intramolecular nucleophile, attacking the diazonium salt to close the ring.

-

Aromatization: Subsequent elimination of water yields the aromatic 6-Methyl-1H-indazole product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles via reductive cyclization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 | 10.0 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~9.0 | 75 mL |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 3.5 | 52.0 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 5.0 g |

| Sodium Hydroxide | NaOH | 40.00 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL |

| Water | H₂O | 18.02 | - | As needed |

Procedure

-

Preparation of Stannous Chloride Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add tin(II) chloride dihydrate (52.0 g) to concentrated hydrochloric acid (75 mL). Stir the mixture until the salt dissolves, cooling in an ice-water bath if necessary.

-

Addition of Starting Material: To the cold stannous chloride solution, add 4-methyl-2-nitroaniline (10.0 g) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 30 minutes at 0-5 °C.

-

Diazotization: Dissolve sodium nitrite (5.0 g) in water (15 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature strictly between 0 °C and 5 °C. Vigorous stirring is essential during this step.

-

Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice (~300 g).

-

Basify the cold mixture by slowly adding a 50% (w/v) sodium hydroxide solution until the pH is ~10-11. Be cautious as this is a highly exothermic process. The tin salts will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-Methyl-1H-indazole.

-

Part 2: Purification and Characterization

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography to achieve high purity suitable for drug development applications.

Method A: Recrystallization

-

Solvent Selection: Screen solvents such as toluene, ethanol/water, or ethyl acetate/hexane mixtures. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

-

Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Method B: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective.

-

Procedure: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Load it onto the top of the prepared silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a solid.

Characterization

The identity and purity of the final 6-Methyl-1H-indazole should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the methyl group protons. The N-H proton will appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for the aromatic carbons and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 6-Methyl-1H-indazole (C₈H₈N₂) should be observed.

-

Melting Point: A sharp melting point indicates high purity.

Safety and Handling Precautions

-

General: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

Concentrated Acids (HCl): Highly corrosive. Avoid contact with skin and eyes and inhalation of vapors.

-

Sodium Nitrite: Oxidizer and toxic. Handle with care. Diazotization reactions can be highly exothermic and produce gaseous byproducts. Maintain strict temperature control.

-

Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled.

-

Sodium Hydroxide: Highly corrosive. The neutralization step is very exothermic and requires slow addition and efficient cooling.

-

References

-

ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.

- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Department of Chemistry and Biochemistry, University of Oklahoma.

-

eScholarship. (2022, June 8). Indazole COF-final-reviewer. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. escholarship.org [escholarship.org]

An In-depth Technical Guide to 6-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indazole is a pivotal heterocyclic compound, distinguished by a fused bicyclic structure of a pyrazole and a benzene ring with a methyl group at the 6-position.[1] This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, and significant biological activities. It aims to be an essential resource for professionals engaged in drug discovery and organic synthesis, offering in-depth insights into the compound's properties and its role as a precursor in the synthesis of complex molecules, including notable anti-cancer and neuroprotective agents.[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

| Property | Value | Source |

| CAS Number | 698-24-8 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 175.0 - 185.0 °C | [1] |

The unique placement of the methyl group at the sixth position of the indazole ring imparts distinct electronic properties and reactivity patterns compared to other isomers.[1] This substitution influences its chemical behavior and is a key determinant of its biological activity.[1]

Spectroscopic Profile

Structural confirmation of 6-Methyl-1H-indazole is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, with characteristic chemical shifts for the aromatic protons and the methyl substituent confirming its identity.[1][3] The methyl group's presence notably modifies the electronic environment, causing an upfield shift of the C7 carbon.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm structural features. A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretch of the 1H-tautomeric form.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 132.[1] Under electrospray ionization (ESI), protonated molecules [M+H]⁺ are detected at m/z 133.[1]

Synthesis of 6-Methyl-1H-indazole and its Derivatives

The synthesis of the indazole core is a critical aspect of its utility. Various methods have been developed for the regioselective synthesis of substituted 1H-indazoles.[4] A common approach involves the cyclization of appropriately substituted anilines. For instance, 3-amino-4-methylbenzoic acid can be converted to an indazole derivative through a series of reactions involving esterification, diazotization, and cyclization.[5]

A generalized synthetic workflow for creating substituted indazoles can be visualized as follows:

Caption: A generalized workflow for the synthesis of substituted 1H-indazoles.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][6] Derivatives of 6-Methyl-1H-indazole, in particular, have demonstrated significant therapeutic potential.

Anticancer Agents

Derivatives of 6-Methyl-1H-indazole are being investigated for their ability to inhibit the growth of cancer cells.[1] The indazole nucleus is a key component of several tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies.

A notable example is the synthesis of Pazopanib, a potent TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] The synthesis of Pazopanib often utilizes a 3-methyl-6-nitro-1H-indazole derivative as a key starting material.[7][9][10] This precursor undergoes a series of transformations, including reduction of the nitro group and subsequent coupling reactions, to form the final drug molecule.[7][11]

The general mechanism of action for many indazole-based TKIs involves the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: Simplified signaling pathway showing the inhibitory action of an indazole-based TKI.

Neuroprotective Agents

Certain derivatives of 6-Methyl-1H-indazole have shown potential as neuroprotective agents, offering protection to neuronal cells from oxidative stress.[1] This activity suggests possible applications in the treatment of neurodegenerative diseases.

Antimicrobial Properties

Research has also indicated that 6-Methyl-1H-indazole and its derivatives exhibit antimicrobial properties, showing efficacy against various bacterial strains.[1][12] This opens avenues for the development of new antibacterial agents.

Experimental Protocols

The following is a representative protocol for a reaction involving a derivative of 6-Methyl-1H-indazole, specifically the reduction of a nitro group, a common step in the synthesis of many bioactive molecules.[9][11]

Synthesis of 3-Methyl-1H-indazol-6-amine from 3-Methyl-6-nitro-1H-indazole [9]

-

Preparation : In a 100 mL round-bottom flask, suspend 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) and cool the mixture to 0 °C in an ice bath.

-

Addition of Reducing Agent : Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol) to the suspension.

-

Acidification : Add concentrated HCl (1 mL) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction : Remove the ice bath and stir the mixture for an additional 3 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C. Neutralize the reaction mixture with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.

This protocol typically yields 3-methyl-1H-indazol-6-amine as a yellow-brown solid with a high yield (approximately 87.3%).[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Methyl-1H-indazole and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2][13] General safety measures include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with plenty of water.[2]

Conclusion

6-Methyl-1H-indazole is a compound of significant interest in the field of medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its identification, synthesis, and applications, with a particular focus on its role in the development of anticancer and neuroprotective agents. As research in this area continues, the importance of 6-Methyl-1H-indazole and its derivatives is poised to grow, offering new opportunities for the discovery of novel therapeutics.

References

- Smolecule. (2023, August 15). Buy 6-Methyl-1H-indazole | 698-24-8.

- ChemicalBook. (2025, July 26). 6-METHOXY-3-METHYL-1H-INDAZOLE - Safety Data Sheet.

- ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.

- ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- ResearchGate. (2025, December 6). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.

- Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).

- MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.

- Santa Cruz Biotechnology. (n.d.). 6-Hydroxy-1-methyl-1H-indazole | CAS 118933-92-9.

- Preprints.org. (2024, July 22). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.

- ChemicalBook. (n.d.). 6-METHYL (1H)INDAZOLE(698-24-8) 1H NMR spectrum.

- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.

- Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 6-METHYL (1H)INDAZOLE synthesis.

- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- BenchChem. (2025, December). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.

- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.

- Smolecule. (n.d.). Methyl 1H-indazole-6-carboxylate: A Key Intermediate.

Sources

- 1. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. 6-METHYL (1H)INDAZOLE(698-24-8) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rroij.com [rroij.com]

- 9. mdpi.com [mdpi.com]

- 10. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 11. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 6-Methyl-1H-indazole: From Core Scaffold to Therapeutic Potential

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[3][4] This guide focuses on 6-Methyl-1H-indazole, a specific derivative whose methyl substitution at the 6-position influences its electronic properties and reactivity, making it a compound of significant interest for drug discovery.[5] We will explore its diverse biological activities, delve into the underlying mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss its potential as a precursor for developing novel therapeutics in oncology, inflammation, and infectious diseases.

The Indazole Scaffold: A Foundation for Bioactivity

Indazole, a nitrogen-containing heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[6] This structural feature is critical as it influences how the molecule presents itself to biological targets, such as the active sites of enzymes. The indazole core is a key component in several clinically approved drugs, including the anti-inflammatory agent Bendazac and the multi-targeted tyrosine kinase inhibitor Pazopanib, which is used in cancer therapy.[6][7] The success of these drugs underscores the therapeutic relevance of the indazole scaffold and motivates further investigation into its derivatives.

The addition of a methyl group at the 6-position of the benzene ring, creating 6-Methyl-1H-indazole, is a strategic modification. This substitution can enhance binding affinity to target proteins through hydrophobic interactions and alter the molecule's metabolic stability, key considerations in drug design.

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of 6-Methyl-1H-indazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.[5]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Their dysregulation is a hallmark of many cancers. The indazole scaffold is a well-established pharmacophore for developing kinase inhibitors.[8][9] Derivatives of 6-Methyl-1H-indazole have been specifically investigated as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][9]

Beyond kinase inhibition, certain 1H-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study on a 1H-indazole-3-amine derivative, compound 6o , found that it triggered apoptosis in chronic myeloid leukemia (K562) cells.[10][11] The mechanism was linked to the inhibition of the Bcl-2 protein family and modulation of the p53/MDM2 pathway, which are central regulators of cell survival and death.[10][11]

Another study identified compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a potent anticancer agent against hypopharyngeal carcinoma.[12] This compound was found to induce apoptosis and selectively activate the Extracellular signal-Regulated Kinases (ERK) in the Mitogen-Activated Protein Kinase (MAPK) pathway, highlighting a complex mechanism of action that can be exploited for therapeutic benefit.[12]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | Target Pathway/Protein | IC50 Value (µM) | Reference |

| Compound 6o | K562 (Leukemia) | p53/MDM2, Bcl-2 | 5.15 | [10][13] |

| Compound 6o | HEK-293 (Normal) | - | 33.2 | [10][13] |

| Compound 102 | - | FGFR1 (enzymatic) | 0.0302 | [6] |

| Compound 120 | - | IDO1 (enzymatic) | 5.3 | [6] |

Note: The higher IC50 value for compound 6o against the normal HEK-293 cell line compared to the K562 cancer cell line indicates a degree of selectivity, which is a desirable trait for an anticancer agent.[10][13]

Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic effects of 6-Methyl-1H-indazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard and reliable method.[10][14] It measures the metabolic activity of cells, which correlates with cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 6-Methyl-1H-indazole derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Antimicrobial Activities

Beyond oncology, the 6-Methyl-1H-indazole scaffold is a promising foundation for developing agents to combat inflammation and microbial infections.

Mechanism of Action: Targeting Inflammatory and Microbial Pathways

Anti-inflammatory: The anti-inflammatory effects of indazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.[15][16] Studies have also shown that these compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as scavenge free radicals.[15][17]

Antimicrobial: The antimicrobial properties of 6-Methyl-1H-indazole derivatives have been demonstrated against various bacterial strains.[5] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3][18] By targeting these unique bacterial enzymes, these compounds can achieve selective toxicity against microbes.

Quantitative Data: Antimicrobial Efficacy

The antibacterial activity can be assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.

| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |

| 3-methyl-1H-indazole derivative | Bacillus subtilis | Zone of Inhibition | 22 mm | [1] |

| 3-methyl-1H-indazole derivative | Escherichia coli | Zone of Inhibition | 46 mm | [1] |

| 3-chloro-6-nitro-1H-indazole deriv. | N. gonorrhoeae | MIC | 62.5 µg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the 6-Methyl-1H-indazole derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock compound solution (at a concentration of 2x the highest desired test concentration) to well 1.

-

Transfer: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Synthesis and Future Directions

The synthesis of 6-Methyl-1H-indazole and its derivatives often starts from readily available precursors and involves multi-step organic transformations, including cyclization and functional group modifications.[19][20][21] The versatility of the indazole core allows for the introduction of various substituents at multiple positions, enabling the generation of diverse chemical libraries for screening.[8][22]

The distinct biological activities—anticancer, anti-inflammatory, antimicrobial, and even potential neuroprotective effects—make 6-Methyl-1H-indazole a highly valuable scaffold in drug discovery.[5] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency and selectivity for specific biological targets.[22]

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy: Testing the most promising compounds in animal models of cancer, inflammation, and infectious disease to validate their therapeutic potential.

By leveraging the unique properties of the 6-Methyl-1H-indazole core, researchers and drug development professionals can continue to innovate and develop next-generation therapeutics to address unmet medical needs.

References

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... [Link]

-

ResearchGate. (2012). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

-

ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

MDPI. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

RGUHS Journal of Pharmaceutical Sciences. (2024, January 1). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

-

National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Longdom Publishing. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]

-

RSC Publishing. (2023, November 28). 6. [Link]

-

Springer. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. [Link]

-

National Institutes of Health. (2021, December 29). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

National Institutes of Health. (2021, July 29). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Indazole From Natural Resources And Biological Activity. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

-

PubMed. (2015). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. [Link]

-

National Institutes of Health. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. (2022, April 11). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Structure and synthesis of indazole. [Link]

-

National Institutes of Health. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Patentscope. (2024, October 12). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

-

Semantic Scholar. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

-

ResearchGate. (2015, August 6). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Chem-Impex. 1H-Indazole-6-carboxylic acid methyl ester. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. longdom.org [longdom.org]

- 5. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The 6-Methyl-1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its role as a privileged scaffold in a multitude of therapeutically relevant agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets typically addressed by indole-containing molecules.[3] Among its many variations, the 6-methyl-1H-indazole core has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of various biological pathways. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of 6-methyl-1H-indazole derivatives, with a focus on their established role as kinase inhibitors in oncology. We will explore the causality behind synthetic strategies, dissect structure-activity relationships, and provide detailed experimental protocols for researchers in the field of drug development.

The Indazole Core: Structural and Physicochemical Properties

The indazole ring system consists of a benzene ring fused to a pyrazole ring.[4] This arrangement results in three possible tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][5] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][5] The presence of 10 π-electrons confers aromaticity, contributing to the scaffold's stability.[5]

The 6-methyl-1H-indazole variant introduces a methyl group at the 6-position of the benzene ring. This seemingly simple modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets. The methyl group can influence:

-

Lipophilicity: Increasing the molecule's nonpolar character, which can affect cell permeability and plasma protein binding.

-

Metabolic Stability: The methyl group can block a potential site of metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile.

-

Target Binding: It can engage in favorable van der Waals interactions within a protein's binding pocket, enhancing affinity and selectivity.

The strategic placement of this methyl group makes the 6-methyl-1H-indazole a valuable building block in drug design.[6]

Synthetic Strategies for 6-Methyl-1H-Indazole Derivatives

The synthesis of functionalized 6-methyl-1H-indazoles is a critical aspect of their development as therapeutic agents. Synthetic routes must be versatile, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.

Core Synthesis

A common approach involves the cyclization of appropriately substituted anilines. For instance, the Jacobson indazole synthesis involves the diazotization of ortho-alkylanilines, followed by intramolecular cyclization. An alternative and widely used method is the intramolecular C-H amination of ortho-haloarylhydrazones.[3]

Functionalization and Derivatization

Once the core is formed, further modifications are often required. The nitrogen atoms can undergo nucleophilic attacks, and the benzene ring is susceptible to electrophilic aromatic substitution, allowing for the creation of diverse derivatives.[6] Key functionalization strategies include:

-

N-Alkylation/Arylation: The nitrogen at the N1 position is readily alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, and target engagement.

-

C3-Functionalization: The C3 position is often a key site for introducing pharmacophoric elements. This can be achieved through various cross-coupling reactions. For example, an iodo group can be installed at the C3 position, which then serves as a handle for Suzuki or Heck coupling reactions to introduce aryl or vinyl groups.[7][8]

The following workflow illustrates a general approach to the synthesis and evaluation of these derivatives.

Caption: General workflow for synthesis and evaluation of 6-methyl-1H-indazole derivatives.

Experimental Protocol: Synthesis of 3-Iodo-6-methyl-1H-indazole

This protocol describes the iodination of 6-methyl-1H-indazole, a key step in creating a versatile intermediate for further diversification via cross-coupling reactions. The causality behind this choice is the stability of the C-I bond under various conditions and its high reactivity in palladium-catalyzed reactions.

Materials:

-

6-Methyl-1H-indazole

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Preparation: Dissolve 6-methyl-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

-

Deprotonation: Add KOH (20 mmol, 2.0 equiv.) to the solution and stir. This step is crucial as it deprotonates the indazole N-H, forming a more nucleophilic indazolide anion that readily attacks the electrophilic iodine.

-

Iodination: Slowly add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF to the reaction mixture. Stir at room temperature for 3 hours.[8]

-

Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃. The Na₂S₂O₃ quenches any unreacted iodine, and the K₂CO₃ ensures the solution remains basic.[8]

-

Precipitation & Isolation: A solid will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 3-iodo-6-methyl-1H-indazole.[8]

This intermediate is now primed for Suzuki, Heck, or Sonogashira coupling reactions to introduce a wide array of substituents at the C3-position.[7]

Biological Activities and Therapeutic Potential

6-Methyl-1H-indazole derivatives have demonstrated a broad spectrum of biological activities, making them highly attractive for drug discovery programs.[6]

Anticancer Activity: A Focus on Kinase Inhibition

The most prominent application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[9][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[7][10]

Mechanism of Action: Many 6-methyl-1H-indazole derivatives function as ATP-competitive inhibitors. The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase's ATP-binding pocket. The substituents at various positions then extend into other regions of the active site, conferring potency and selectivity.

Key Kinase Targets:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a key strategy to block angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[10] 3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, an approved oral angiogenesis inhibitor that targets VEGFR.[10]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR inhibitors.[1][9]

-

TAK1 (Transforming growth factor-β-activated kinase 1): TAK1 is involved in inflammatory and cancer signaling pathways. Strategic substitution of an imidazo[1,2-b]pyridazine core with a 6-methyl-1H-indazole moiety has led to potent TAK1 inhibitors with activity against multiple myeloma cell lines.[11]

Caption: Inhibition of Receptor Tyrosine Kinase signaling by 6-methyl-1H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-methyl-1H-indazole scaffold has yielded crucial SAR insights. For example, in the development of FGFR inhibitors, it was found that:

-

The 3-aminoindazole group is critical for occupying the hinge region of the kinase.[9]

-

Substitutions on the phenyl ring of the indazole can significantly impact potency through interactions with other residues in the binding pocket.[9]

-

The 6-methyl group itself can be a key anchoring point or a modulator of the overall conformation of the molecule.

The table below summarizes the activity of selected indazole derivatives, highlighting the importance of the substitution pattern.

| Compound Class | Target Kinase | Representative Activity (IC₅₀) | Reference |

| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | [1] |

| Imidazo[1,2-b]pyridazine-indazole | TAK1 | 55 nM | [11] |

| 6-(Aryl)-4-substituted-1H-indazole | FGFR1 | 69.1 nM | [1] |

| Pazopanib (related scaffold) | VEGFR | Potent Angiogenesis Inhibitor | [10] |

Antimicrobial and Other Activities

Beyond oncology, 6-methyl-1H-indazole derivatives have shown promise in other therapeutic areas:

-

Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains.[5][6] Novel indazole analogues have been designed as DNA gyrase inhibitors, showing potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[12]

-

Neuroprotective Effects: Research suggests a potential role in protecting neuronal cells from oxidative stress, which could be relevant for treating neurodegenerative diseases.[6]

-

Anti-inflammatory Activity: The indazole scaffold is present in anti-inflammatory drugs, and derivatives have been investigated for their ability to inhibit enzymes like COX-2.[10]

Standardized Biological Assay Protocol

To ensure the reproducibility and validity of findings, standardized protocols are essential. The following is a representative protocol for an in vitro antiproliferative assay.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic or antiproliferative effects of chemical compounds.

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 6-methyl-1H-indazole test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The 6-methyl-1H-indazole scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a wide range of biologically active molecules, particularly potent kinase inhibitors for cancer therapy.

Future research will likely focus on:

-

Expanding the Target Space: Exploring the utility of this scaffold against novel biological targets beyond kinases.

-

Improving Selectivity: Fine-tuning substituents to design highly selective inhibitors, thereby minimizing off-target effects and improving safety profiles.

-

Novel Delivery Systems: Incorporating these derivatives into advanced drug delivery systems to enhance their therapeutic index.

The continued exploration of the chemical space around the 6-methyl-1H-indazole core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

-

ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available from: [Link]

-

PubMed Central. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available from: [Link]

-

RSC Medicinal Chemistry. (2023, November 28). Discovery of 3,6-disubstituted imidazo[1,2-b]pyridazines as potent transforming growth factor-β-activated kinase 1 (TAK1) inhibitors for the treatment of multiple myeloma. Available from: [Link]

-

PubMed. (n.d.). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Available from: [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] As a substituted indazole, it serves as a valuable building block in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the indazole scaffold. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Methyl-1H-indazole (CAS No. 698-24-8), presented from the perspective of a Senior Application Scientist to offer field-proven insights into data interpretation and experimental considerations.

Molecular Structure and Spectroscopic Correlation

The structural framework of 6-Methyl-1H-indazole dictates its characteristic spectroscopic signatures. The fusion of a benzene ring to a pyrazole ring, with a methyl group at the 6-position, creates a unique electronic environment that is reflected in its NMR, IR, and MS data.

Caption: Molecular structure of 6-Methyl-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 6-Methyl-1H-indazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of 6-Methyl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters: A pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical.[2]

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field spectrometer is commonly used.

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom, simplifying the spectrum.

-

Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Methyl-1H-indazole in DMSO-d₆ exhibits distinct signals for the aromatic protons, the methyl group protons, and the N-H proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~12.8 | Broad Singlet | - |

| H-3 | ~8.0 | Singlet | - |

| H-4 | ~7.6 | Doublet | ~8.4 |

| H-7 | ~7.4 | Singlet | - |

| H-5 | ~7.0 | Doublet | ~8.4 |

| CH₃ | ~2.4 | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The downfield chemical shift of the N-H proton is characteristic of indazoles and is due to its acidic nature and involvement in hydrogen bonding.

-

The protons on the benzene ring (H-4, H-5, and H-7) appear in the aromatic region (7.0-8.0 ppm). The coupling pattern between H-4 and H-5 is a classic example of ortho-coupling.

-

The singlet for H-3 is expected as it has no adjacent protons.

-

The upfield singlet corresponds to the three equivalent protons of the methyl group.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~140 |

| C-3a | ~135 |

| C-6 | ~133 |

| C-3 | ~132 |

| C-4 | ~121 |

| C-5 | ~120 |

| C-7 | ~110 |

| CH₃ | ~21 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The chemical shifts of the aromatic carbons are in the expected range of 110-140 ppm.

-

The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.

-

The presence of the methyl group at the 6-position influences the chemical shifts of the adjacent carbons (C-5 and C-7) due to its electron-donating effect.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR) on a solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| ~1620 | C=C aromatic ring stretch | Medium |

| ~1500 | C=C aromatic ring stretch | Strong |

| ~1460 | CH₃ bend | Medium |

Interpretation: